[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a thiophene ring and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions. One common method includes the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate then undergoes a series of reactions, including cyclization and nitrile formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.
Uniqueness
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the combination of the imidazo[1,2-a]pyridine core and the thiophene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88570-78-9 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3S/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3 |
InChI Key |
BWNLGCBNMMGMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)C)C=C1 |
Origin of Product |
United States |
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